Cas no 926-26-1 (Butanedioic acid, bis(1,1-dimethylethyl) ester)

Butanedioic acid, bis(1,1-dimethylethyl) ester structure
926-26-1 structure
商品名:Butanedioic acid, bis(1,1-dimethylethyl) ester
CAS番号:926-26-1
MF:C12H22O4
メガワット:230.300684452057
MDL:MFCD00127979
CID:753099

Butanedioic acid, bis(1,1-dimethylethyl) ester 化学的及び物理的性質

名前と識別子

    • Butanedioic acid, bis(1,1-dimethylethyl) ester
    • ditert-butyl butanedioate
    • Butanedioic acid, bis(1,1-dimethylethyl) ester (9CI)
    • Succinic acid, di-tert-butyl ester (7CI, 8CI)
    • Bis(1,1-dimethylethyl) succinate
    • Di-tert-butyl succinate
    • MDL: MFCD00127979
    • インチ: 1S/C12H22O4/c1-11(2,3)15-9(13)7-8-10(14)16-12(4,5)6/h7-8H2,1-6H3
    • InChIKey: GOORECODRBZTKF-UHFFFAOYSA-N
    • ほほえんだ: O=C(CCC(OC(C)(C)C)=O)OC(C)(C)C

じっけんとくせい

  • 密度みつど: 0.9874 (rough estimate)
  • ゆうかいてん: 36-37°

Butanedioic acid, bis(1,1-dimethylethyl) ester 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FC12240-50g
butanedioic acid, bis(1,1-dimethylethyl) ester
926-26-1 95%
50g
$1811 2023-09-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X16515-250mg
Di-tert-butyl succinate
926-26-1 95%
250mg
¥253.0 2024-07-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1230977-1g
Di-tert-butyl succinate
926-26-1 96%
1g
¥786.00 2024-04-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1230977-10g
Di-tert-butyl succinate
926-26-1 96%
10g
¥4728.00 2024-04-25
Chemenu
CM542539-1g
Di-tert-butyl succinate
926-26-1 95%+
1g
$181 2023-02-01
eNovation Chemicals LLC
Y0996855-5g
ditert-butyl butanedioate
926-26-1 95%
5g
$700 2024-08-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1230977-25g
Di-tert-butyl succinate
926-26-1 96%
25g
¥10726.00 2024-04-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1230977-100mg
Di-tert-butyl succinate
926-26-1 96%
100mg
¥381.00 2024-04-25
1PlusChem
1P01H45K-5g
Butanedioic acid, bis(1,1-dimethylethyl) ester
926-26-1 95%
5g
$207.00 2024-04-20
abcr
AB495264-250mg
Di-t-butyl succinate; .
926-26-1
250mg
€154.90 2024-04-16

Butanedioic acid, bis(1,1-dimethylethyl) ester 合成方法

ごうせいかいろ 1

はんのうじょうけん
リファレンス
Reaction of ketone enolates with copper dichloride. Synthesis of 1,4-diketones
Ito, Yoshihiko; Konoike, Toshiro; Saegusa, Takeo, Journal of the American Chemical Society, 1975, 97(10), 2912-14

ごうせいかいろ 2

はんのうじょうけん
リファレンス
A convenient preparation of tert-butyl esters
Widmer, Ulrich, Synthesis, 1983, (2), 135-6

ごうせいかいろ 3

はんのうじょうけん
1.1 Catalysts: Cesium carbonate ,  Lithium hydroxide ;  rt → 83 °C; 24 h, 82 - 83 °C; 76 - 78 °C
リファレンス
Synthesis of di-tert-alkyl succinate by transesterification under catalysis of lithium hydroxide and cesium carbonate
, China, , ,

ごうせいかいろ 4

はんのうじょうけん
1.1 Catalysts: tert-Butyl bromoacetate
リファレンス
A Reformatsky reagent. Carbon-carbon bonds formation by substitution reactions
Orsini, F.; Pelizzoni, F., Synthetic Communications, 1983, 13(6), 523-30

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Chlorotrimethylsilane ,  Zinc ;  1 h, rt
1.2 Catalysts: Tris(dibenzylideneacetone)dipalladium ,  X-Phos Solvents: Tetrahydrofuran ;  overnight, rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
リファレンス
3-Alkyl-1,2-cyclopentanediones by Negishi cross-coupling of a 3-bromo-1,2-cyclopentanedione silyl enol ether with alkylzinc reagents: an approach to 2-substituted carboxylic acid γ-lactones, homocitric and lycoperdic acids
Paju, Anne; Kostomarova, Diana; Matkevits, Katharina; Laos, Marit; Pehk, Tonis; et al, Tetrahedron, 2015, 71(49), 9313-9320

ごうせいかいろ 6

はんのうじょうけん
1.1 Catalysts: Sulfuric acid Solvents: Diisopropyl ether ,  Toluene ,  Water ;  2 h, 30 °C
1.2 Catalysts: Sulfuric acid ;  4 h, 30 °C
リファレンス
Process of manufacture of carboxylic acid tert-butyl esters
, Japan, , ,

ごうせいかいろ 7

はんのうじょうけん
リファレンス
General preparative method for the esterification of carboxylic acids with isobutene in the presence of tert-butanol
Pavlov, Slavka; Bogavac, Milica; Arsenijevic, Vladimir, Bulletin de la Societe Chimique de France, 1974, (12), 2985-6

ごうせいかいろ 8

はんのうじょうけん
リファレンス
Self-condensation of α-oxo esters under Stobbe condensation conditions
Augustine, Robert L.; Calbo, Leonard P. Jr., Journal of Organic Chemistry, 1968, 33(2), 838-40

ごうせいかいろ 9

はんのうじょうけん
1.1 Catalysts: Sulfuric acid Solvents: Water
リファレンス
Process and aqueous acid catalysts for the preparation of di-tert-butyl succinate from succinic acid or anhydride and isobutene
, European Patent Organization, , ,

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: N,N-Dimethylaniline Solvents: Diethyl ether ;  reflux; 2 h, reflux
1.2 Reagents: Water
リファレンス
Preparation of novel peptide nucleic acid monomers and oligomers with increased thymidine specificity
, World Intellectual Property Organization, , ,

ごうせいかいろ 11

はんのうじょうけん
1.1 Catalysts: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) Solvents: Toluene ;  8 h, reflux
リファレンス
Esterification of dicarboxylic acids to diesters over Mn+-montmorillonite clay catalysts
Reddy, C. Ravindra; Iyengar, Pushpa; Nagendrappa, Gopalpur; Prakash, B. S. Jai, Catalysis Letters, 2005, 101(1-2), 87-91

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Poly(acrylic acid) ;  30 min, 120 °C
リファレンス
Method for obtaining complex di-substituted esters of some dicarboxylic acids C2-C10 with monatomic alcohols C4 of various structures
, Russian Federation, , ,

ごうせいかいろ 13

はんのうじょうけん
1.1 Catalysts: Lithium diisopropylamide
リファレンス
The reaction of lithium α-lithiocarboxylates (dianions of carboxylic acids) or α-lithiocarboxylic esters (ester enolates) with α-halocarboxylic esters or lithium α-halocarboxylates
Petragnani, Nicola; Yonashiro, Massami, Synthesis, 1980, (9), 710-13

ごうせいかいろ 14

はんのうじょうけん
リファレンス
Reaction of ester enolates with copper(II) salts. Synthesis of substituted succinate esters
Rathke, Michael W.; Lindert, Andreas, Journal of the American Chemical Society, 1971, 93(18), 4605-6

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 30 min, -78 °C; 30 min, rt
1.2 Catalysts: Zinc chloride Solvents: Tetrahydrofuran ;  rt; 30 min, rt
1.3 Reagents: Oxygen Catalysts: Copper(II) acetylacetonate ;  10 min, rt
リファレンス
Copper-catalyzed homodimerization of nitronates and enolates under an oxygen atmosphere
Do, Hien-Quang; Tran-Vu, Hung; Daugulis, Olafs, Organometallics, 2012, 31(22), 7816-7818

ごうせいかいろ 16

はんのうじょうけん
リファレンス
Dicarboxylate ester from an alkane and carbon monoxide
, European Patent Organization, , ,

ごうせいかいろ 17

はんのうじょうけん
1.1 Solvents: Diethyl ether ;  2 h, reflux
1.2 Reagents: Water
リファレンス
Synthesis of peptide nucleic acid monomers and triple-helix forming oligomers with non-standard bases for thymidine targeting in nucleic acid hybridization
, United States, , ,

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: N,N-Dimethylaniline Solvents: Diethyl ether
1.2 Solvents: Water
リファレンス
1,8-naphthyridin-2(1H)-ones - novel bicyclic and tricyclic analogues of thymine in peptide nucleic acids (PNAs)
Eldrup, Anne B.; Nielsen, Bettina B.; Haaima, Gerald; Rasmussen, Hanne; Kastrup, Jette S.; et al, European Journal of Organic Chemistry, 2001, (9), 1781-1790

ごうせいかいろ 19

はんのうじょうけん
リファレンス
Process for the preparation of diesters of alkanedioic acids
, European Patent Organization, , ,

ごうせいかいろ 20

はんのうじょうけん
リファレンス
Ester enolates. II. Preparation of di- and tetrasubstituted succinate esters
Brocksom, T. J.; Petragnani, N.; Rodrigues, R.; La Scale Teixeira, H., Synthesis, 1975, (6), 396-7

Butanedioic acid, bis(1,1-dimethylethyl) ester Raw materials

Butanedioic acid, bis(1,1-dimethylethyl) ester Preparation Products

Butanedioic acid, bis(1,1-dimethylethyl) ester 関連文献

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Amadis Chemical Company Limited
(CAS:926-26-1)Butanedioic acid, bis(1,1-dimethylethyl) ester
A931020
清らかである:99%/99%
はかる:5g/10g
価格 ($):232.0/437.0